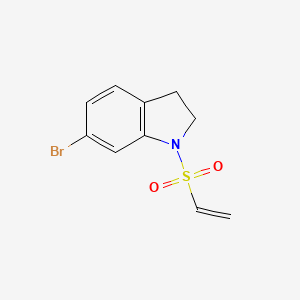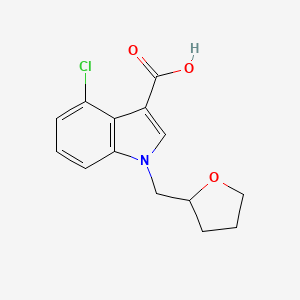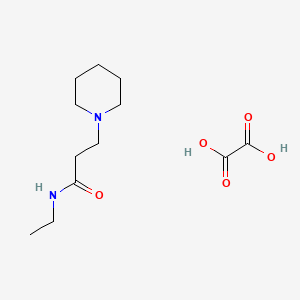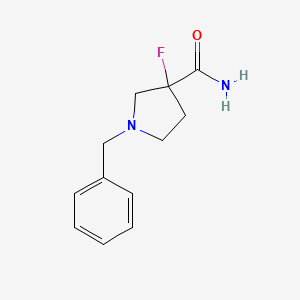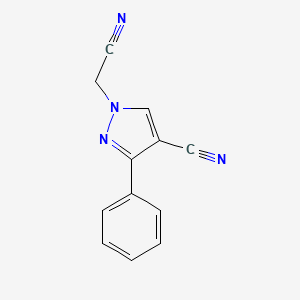
1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile, also known as CPPC, is a synthetic compound derived from the pyrazole family. It is a heterocyclic compound with a five-membered ring containing nitrogen and carbon atoms. CPPC has been studied extensively due to its potential applications in medicine and other fields. CPPC has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal properties. CPPC has also been studied for its potential use in cancer therapeutics, as well as for its use in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile has been used in a variety of scientific research applications. For example, this compound has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of the enzyme can be used to study the metabolism of drugs in the body. This compound has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 can be used to study the effects of inflammation on the body. This compound has also been studied for its potential use in cancer therapeutics, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as CYP2C9 and COX-2. This compound is also thought to act by binding to certain receptors, such as the estrogen receptor, which can affect the activity of certain hormones in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on enzymes and receptors, this compound has been found to have anti-inflammatory, antiviral, and antifungal properties. This compound has also been studied for its potential use in cancer therapeutics, as it has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile in laboratory experiments include its high yield, low cost, and ease of synthesis. Additionally, this compound has a wide range of biological activities, which makes it useful for studying the effects of drugs and other compounds on the body. However, this compound is not suitable for use in humans, as it has not been tested for safety and efficacy in humans. Additionally, this compound can be toxic if not used properly, and it should only be used in laboratory experiments under the supervision of a qualified professional.
Direcciones Futuras
Future research on 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile could focus on its potential use in cancer therapeutics, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research could focus on its potential use in the treatment of neurological disorders, as it has been found to have a wide range of biochemical and physiological effects. Additionally, further research could focus on its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Finally, further research could focus on its potential use as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other compounds.
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCYPJTUCYSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



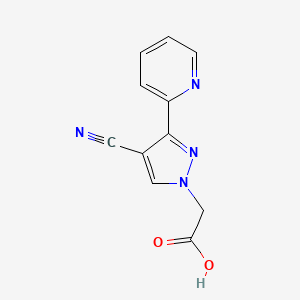


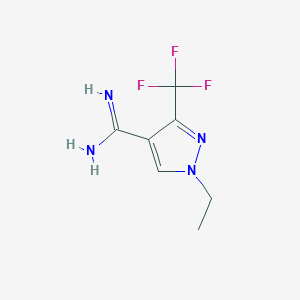

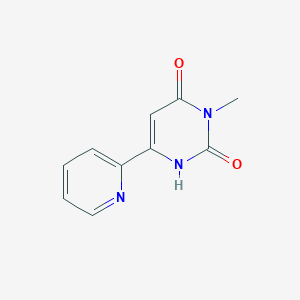
![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)
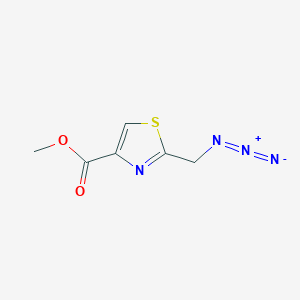
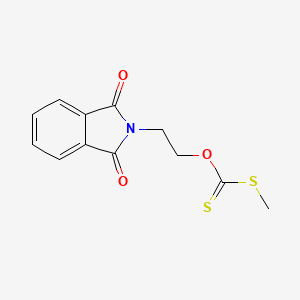
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)
